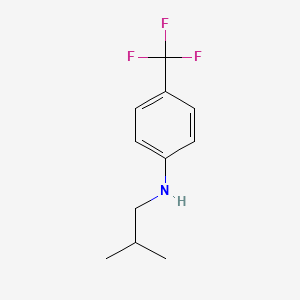

N-(2-methylpropyl)-4-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c1-8(2)7-15-10-5-3-9(4-6-10)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYRLFQIRBVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621281 | |

| Record name | N-(2-Methylpropyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-06-9 | |

| Record name | N-(2-Methylpropyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

4-(trifluoromethyl)aniline+isobutyl bromideK2CO3,DMFthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methylpropyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) are employed under controlled conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

N-(2-methylpropyl)-4-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in targeting diseases such as cancer and infections.

- Case Study : Research has shown that derivatives of this compound exhibit promising anticancer activity by inducing apoptosis in cancer cells through enzyme inhibition pathways.

Agrochemicals

This compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its chemical stability and reactivity allow for the development of effective pest control agents.

- Example : It has been used as an intermediate in synthesizing pyrazole-type insecticides like Fipronil, which are effective against a wide range of pests .

Material Science

This compound is explored for its potential use in developing specialty materials, including polymers and coatings that require specific chemical resistance or thermal stability.

- Application Insight : The trifluoromethyl group enhances material properties such as hydrophobicity and chemical resistance, making it suitable for high-performance applications.

Wirkmechanismus

The mechanism of action of N-(2-methylpropyl)-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isobutyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- Aromatic aniline backbone substituted with a trifluoromethyl (-CF₃) group at the para position.

- N-bound 2-methylpropyl (isobutyl) group, enhancing lipophilicity and steric bulk.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 4-(trifluoromethyl)aniline core but differ in substituents on the nitrogen or aromatic ring:

Physicochemical Properties

- Lipophilicity : The isobutyl group in this compound increases logP compared to N-methyl derivatives, enhancing membrane permeability .

- Electron-Withdrawing Effects : The -CF₃ group stabilizes the aromatic ring via electron withdrawal, a feature shared across all analogs .

- Thermal Stability : Fluorinated analogs like 2-Methyl-4-(heptafluoroisopropylaniline) exhibit higher thermal stability due to strong C-F bonds .

Commercial Availability and Regulatory Status

- Discontinuation : this compound is discontinued by major suppliers (CymitQuimica), likely due to niche demand .

Key Research Findings

Fluorine Impact : Increased fluorine content correlates with enhanced metabolic stability in vivo, as seen in 2-Methyl-4-(heptafluoroisopropylaniline) .

Steric Effects : The isobutyl group in the target compound improves selectivity in coupling reactions compared to smaller N-alkyl analogs .

Reactivity Trends : Nitro-substituted derivatives exhibit higher electrophilicity, making them prone to reduction reactions .

Biologische Aktivität

N-(2-methylpropyl)-4-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H14F3N

- Molecular Weight : 227.22 g/mol

- Structure : The compound features a trifluoromethyl group at the para position of the phenyl ring, along with a 2-methylpropyl substituent on the nitrogen atom.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key points include:

- Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to cross cell membranes and reach intracellular targets.

- Enzyme Interaction : It has been shown to inhibit certain enzymes, potentially modulating biological pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus : The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mycobacterium tuberculosis : Investigations into its efficacy against tuberculosis have revealed potential as a therapeutic agent .

Anticancer Potential

The compound has also been explored for its anticancer properties:

- Mechanism of Action : It may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth .

- Case Studies : Specific studies have highlighted its activity against melanoma and other cancer cell lines, suggesting it could serve as a lead compound in cancer drug development .

Research Findings

A summary of key findings from recent studies is presented below:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Mycobacterium tuberculosis |

| Anticancer Activity | Induces apoptosis in melanoma cells; inhibits cell proliferation |

| Mechanistic Insights | Enhances lipophilicity; interacts with enzyme targets |

| Structure-Activity Relationship | Variations in substituents affect binding affinity and biological activity |

Case Studies

-

Antimicrobial Efficacy :

A study tested this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited MIC values ranging from 0.070 to 8.95 μM, indicating strong antimicrobial properties comparable to traditional antibiotics like ampicillin . -

Cancer Cell Line Studies :

In another study focusing on melanoma cells, this compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.